1,4,7,10-Tetraazacyclododecane; sulfuric acid
Description
Structure
3D Structure of Parent
Properties
CAS No. |
877035-39-7 |
|---|---|
Molecular Formula |
C8H22N4O4S |
Molecular Weight |
270.35 g/mol |
IUPAC Name |
sulfuric acid;1,4,7,10-tetrazacyclododecane |
InChI |
InChI=1S/C8H20N4.H2O4S/c1-2-10-5-6-12-8-7-11-4-3-9-1;1-5(2,3)4/h9-12H,1-8H2;(H2,1,2,3,4) |
InChI Key |
VKWLPPSMIINPDP-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCNCCNCCN1.OS(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1,4,7,10-tetraazacyclododecane (cyclen) serves as the foundational step for producing its sulfuric acid derivative. Early methods, as referenced in EP 989 974 B1, involve cyclizing linear tetraamine precursors under high-temperature reflux conditions. For example, reacting triethylenetetramine with glyoxal in ethanol at 135°C for 8 hours yields cyclen with subsequent distillation of ethanol to drive the reaction to completion . This method achieves cyclen purity exceeding 95%, though residual solvents necessitate further purification.
A modified approach described in CN113072514A employs amyl alcohol as an azeotropic solvent to remove water during cyclization, enhancing reaction efficiency. By distilling water-amyl alcohol azeotropes under reduced pressure, the method reduces side product formation and improves cyclen yields to 82–85% . The use of propionic acid as a catalyst further accelerates ring closure, completing the reaction within 6–8 hours at 135°C .
Sulfation of Cyclen to Form 1,4,7,10-Tetraazacyclododecane Sulfuric Acid
Sulfation of cyclen typically involves treating the free base with concentrated sulfuric acid to form the disulfate salt. As detailed in EP 596586, stoichiometric addition of sulfuric acid (2 equivalents) to cyclen in aqueous medium at 0–5°C prevents overheating and ensures complete protonation of two secondary amines . The resulting 1,4,7,10-tetraazacyclododecane disulfate precipitates as a crystalline solid, which is filtered and washed with cold ethanol to remove excess acid.
Table 1: Optimization of Sulfation Conditions
| Parameter | Range Tested | Optimal Condition | Yield Improvement |
|---|---|---|---|
| Reaction Temperature | 0°C to 25°C | 0–5°C | 12% |
| H₂SO₄ Equivalents | 1.8 to 2.2 | 2.0 | 8% |
| Cooling Method | Ice bath vs. Cryostat | Cryostat | 5% |
Notably, EP3564218A1 highlights the challenges of residual inorganic salts in the disulfate product. To address this, the patent introduces a recrystallization step using hot water at pH 1.5–2.0, which reduces sulfate impurities to <0.5% w/w .
Purification Advances for Industrial Scalability
Traditional purification of cyclen sulfate relied on ion-exchange resins, which are labor-intensive and generate significant waste. EP3564218A1 discloses a resin-free method where the crude sulfated product is dissolved in water, adjusted to pH 1.5–3.0 with HCl, and concentrated under vacuum. Subsequent recrystallization from ethanol-water mixtures (3:1 v/v) yields pharmaceutical-grade cyclen sulfate with ≥99% purity .
Table 2: Comparison of Purification Methods
| Method | Purity (%) | Yield (%) | Time (h) | Cost Index |
|---|---|---|---|---|
| Ion-Exchange Resin | 98.5 | 75 | 24 | 100 |
| Vacuum Crystallization | 99.2 | 88 | 12 | 65 |
| Solvent Extraction | 97.8 | 82 | 18 | 80 |
Analytical Characterization and Quality Control
Quantitative analysis of cyclen sulfate employs ion-pair HPLC with UV detection at 210 nm. A validated method from EP 989 974 B1 uses a C18 column, 0.1% heptafluorobutyric acid as the ion-pair reagent, and a gradient of acetonitrile/water to resolve cyclen sulfate from byproducts . Nuclear magnetic resonance (¹H NMR) in D₂O confirms the structure, with characteristic peaks at δ 2.7–3.1 ppm (methylene protons adjacent to amines) and δ 3.4–3.6 ppm (protons on the macrocyclic ring) .
Industrial Applications and Process Economics
The global demand for cyclen sulfate is driven by its role in manufacturing gadolinium-based contrast agents. A 2025 market analysis estimates production costs at $120–150/kg using vacuum crystallization methods, compared to $180–220/kg for resin-based processes . Large-scale reactors (5,000–10,000 L) achieve batch yields of 300–500 kg/month, with China and India dominating production due to favorable regulatory environments .
Chemical Reactions Analysis
Types of Reactions
1,4,7,10-Tetraazacyclododecane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into amines.
Substitution: It can undergo substitution reactions, particularly with halides and other electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include chloroformates, strong acids, and bases. Reaction conditions often involve high temperatures and the use of solvents such as dichloromethane or acetonitrile .
Major Products
Major products formed from these reactions include various substituted derivatives of 1,4,7,10-tetraazacyclododecane, which can be further used in coordination chemistry and other applications .
Scientific Research Applications
Pharmaceutical Applications
1.1 MRI Contrast Agents
One of the primary applications of 1,4,7,10-tetraazacyclododecane is in the development of magnetic resonance imaging (MRI) contrast agents. The compound serves as a ligand for metal ions such as gadolinium(III), forming stable complexes that enhance the contrast in MRI scans. Research has shown that derivatives of 1,4,7,10-tetraazacyclododecane can be engineered to improve their relaxivity properties, making them more effective as contrast agents . For instance, gadolinium complexes based on 1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid have been synthesized and evaluated for their binding affinity to human serum albumin (HSA), which is crucial for their performance in vivo .
1.2 Metal Chelation Therapy
The ability of 1,4,7,10-tetraazacyclododecane to form stable chelates with various metal ions makes it a candidate for metal chelation therapy. This therapy is particularly important in treating heavy metal poisoning and certain conditions where metal accumulation occurs in the body. The compound's derivatives can selectively bind to toxic metals such as lead and mercury .
Analytical Chemistry Applications
2.1 HPLC Methodology
In analytical chemistry, the combination of sulfuric acid with 1,4,7,10-tetraazacyclododecane has been explored for its utility in high-performance liquid chromatography (HPLC). A reverse phase HPLC method has been developed to analyze the sulfuric acid-1,4,7,10-tetraazacyclododecane complex effectively. This method allows for the separation and quantification of the compound under simple conditions . Such analytical techniques are essential for quality control in pharmaceutical formulations.
Material Science Applications
3.1 Coordination Polymers and Nanomaterials
The structural properties of 1,4,7,10-tetraazacyclododecane make it suitable for synthesizing coordination polymers and nanomaterials. These materials have potential applications in catalysis and drug delivery systems. The ability to modify the ligand environment around the metal centers allows for tailored properties that can enhance the efficiency of catalytic processes or improve drug release profiles.
Case Studies and Research Findings
Mechanism of Action
The mechanism by which 1,4,7,10-tetraazacyclododecane exerts its effects involves its ability to form stable complexes with metal ions. The nitrogen atoms in its ring structure coordinate with metal ions, stabilizing them and enhancing their reactivity. This property is particularly useful in medical imaging, where it helps to improve the contrast of MRI images by forming stable complexes with gadolinium .
Comparison with Similar Compounds
Key Findings :
- Sulfur-containing cyclen derivatives (e.g., DO4S) exhibit stronger Cd²⁺ binding (log β = 15.2) compared to cyclen and DOTA, leveraging soft donor sulfur atoms .
- DOTA’s high Gd³⁺ stability (log β = 25.3) makes it superior to DTPA (log β = 22.5) for MRI contrast agents .
Pharmacokinetics and Biodistribution
Biological Activity
1,4,7,10-Tetraazacyclododecane (also known as cyclen) is a macrocyclic compound that has garnered attention for its potential in various biological applications, particularly in the field of medicinal chemistry and biochemistry. When complexed with sulfuric acid, the resulting compound exhibits unique properties that enhance its biological activity. This article reviews the biological activity of this compound, focusing on its interactions with biological systems, potential therapeutic applications, and relevant research findings.
Overview of 1,4,7,10-Tetraazacyclododecane
1,4,7,10-Tetraazacyclododecane is a cyclic polyamine characterized by four nitrogen atoms in a twelve-membered ring structure. Its ability to form stable complexes with metal ions makes it a valuable ligand in coordination chemistry. The introduction of sulfuric acid can modify its properties significantly, enhancing its solubility and reactivity.
Biological Activity
Mechanisms of Action
The biological activity of 1,4,7,10-tetraazacyclododecane and its derivatives can be attributed to several mechanisms:
- Metal Ion Chelation : The compound forms stable complexes with metal ions (e.g., Gd(III), Eu(III), Pb(II)), which can be utilized for imaging and therapeutic purposes. For example, Gd(III)-DO3A complexes have shown potential as redox-sensitive MRI contrast agents due to their ability to bind to human serum albumin (HSA) .
- Antimicrobial Properties : Studies have indicated that metal chelates derived from tetraazacyclododecane exhibit antimicrobial activity against various pathogens. The inhibition of microbial growth has been shown to depend on the concentration of the compounds .
- Cellular Uptake and Targeting : The macrocyclic structure facilitates cellular uptake via endocytosis. For instance, bombesin-based antagonists labeled with isotopes like In-111 have demonstrated effective targeting of gastrin-releasing peptide receptors in cancer cells .
Table 1: Stability Constants of Metal Complexes
| Complex Type | Stability Constant (log β) |
|---|---|
| [PbH3L]+ | 33.1 ± 0.2 |
| [PbH2L] | 32.00 ± 0.06 |
| [PbHL]− | 29.28 ± 0.06 |
| [PbL]2− | 25.3 ± 0.1 |
This table summarizes the stability constants for lead complexes derived from tetraazacyclododecane derivatives. These values indicate strong binding affinity, which is crucial for therapeutic applications involving metal ion delivery.
Case Study: MRI Contrast Agents
A study evaluated the relaxivity properties of Gd(III)-DO3A complexes compared to DOTA-based complexes. The results showed that DO3A complexes had lower relaxivities in both free and bound states than their DOTA counterparts but exhibited enhanced binding to HSA when modified with thiol groups . This modification is essential for improving the efficacy of MRI contrast agents.
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing 1,4,7,10-tetraazacyclododecane derivatives, and how can purity be ensured?
- Methodology : Derivatives like 1,4,7-tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane are synthesized via multistep reactions. For example, bromination of intermediates using CBr₄ and PPh₃ in dichloromethane (DCM) yields brominated precursors, followed by alkylation with tert-butyl bromoacetate in dimethylacetamide (DMA). Purification is achieved via silica gel chromatography, and structural validation uses NMR and mass spectrometry (MS) .
- Key Data : NMR (¹H/¹³C) and high-resolution MS confirm molecular formulas (e.g., C₃₂H₅₈N₄O₆ for intermediate 8) .
Q. Which analytical techniques are critical for characterizing 1,4,7,10-tetraazacyclododecane-based complexes?
- Methodology : Nuclear magnetic resonance (NMR) spectroscopy is essential for verifying macrocyclic backbone integrity, while electrospray ionization mass spectrometry (ESI-MS) confirms molecular weight and ligand-metal stoichiometry. Elemental analysis validates purity .
- Example : For copper(II) complexes, UV-Vis spectroscopy and potentiometric titration determine ligand-metal binding constants (log K) .
Advanced Research Questions
Q. How can redox-sensitive MRI contrast agents derived from 1,4,7,10-tetraazacyclododecane be designed to improve specificity?
- Methodology : Functionalize the macrocycle with redox-responsive groups (e.g., thioethers or nitrobenzyl moieties). Evaluate sensitivity using relaxivity measurements under varying redox conditions (e.g., glutathione-rich environments). Compare kinetic stability via transmetallation assays with endogenous ions (Ca²⁺, Zn²⁺) .
- Challenge : Balancing thermodynamic stability (log K > 20 for Gd³⁺) with rapid redox-triggered release .
Q. What strategies resolve contradictions in reported dissociation constants (Kd) for metal complexes of 1,4,7,10-tetraazacyclododecane derivatives?
- Methodology : Standardize experimental conditions (pH, ionic strength, temperature). Use competitive binding assays with metallochromic indicators (e.g., xylenol orange for Cu²⁺). Cross-validate with computational models (DFT) to predict ligand conformation effects on Kd .
- Data Conflict : Variability in log K values (e.g., 12.5 vs. 14.2 for Cu²⁺) may arise from differences in buffer systems or ligand protonation states .
Q. How can theoretical frameworks guide the optimization of sulfuric acid-catalyzed reactions involving 1,4,7,10-tetraazacyclododecane?
- Methodology : Apply Brønsted acid-base theory to predict protonation sites on the macrocycle. Use density functional theory (DFT) to model sulfuric acid’s role in stabilizing transition states during esterification or hydrolysis. Validate with kinetic studies (e.g., rate constants under varying H₂SO₄ concentrations) .
- Example : Sulfuric acid enhances acylation rates by protonating tertiary amines, increasing electrophilicity of adjacent carbons .
Methodological and Safety Considerations
Q. What protocols mitigate ecological risks when disposing of 1,4,7,10-tetraazacyclododecane waste?
- Methodology : Neutralize acidic residues (e.g., H₂SO₄) with bicarbonate before disposal. For macrocyclic compounds, use activated carbon filtration to adsorb toxic residues. Follow EPA guidelines for aquatic toxicity, as LC₅₀ values for fish can be <1 mg/L .
- Safety Data : Wear nitrile gloves, chemical-resistant suits, and NIOSH-approved respirators during handling .
Q. How should researchers address discrepancies between experimental and computational data in ligand design?
- Methodology : Reconcile DFT-predicted ligand conformations with X-ray crystallography or NMR-derived structures. Adjust solvation models (e.g., COSMO-RS) to account for solvent effects on metal-ligand kinetics .
- Case Study : Computed log K values for Gd³⁺ complexes may deviate by ±1.5 units from experimental data due to oversimplified solvation parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
